molecular formula C23H23N3O5S B1258770 N-benzoylampicillin

N-benzoylampicillin

Cat. No. B1258770
M. Wt: 453.5 g/mol
InChI Key: CXJJYKZWBRYMST-PZTGFMGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoylampicillin is a penicillin that is the N-benzoyl derivative of ampicillin.

Scientific Research Applications

Synthesis and Biological Activity

  • N-Benzoyl cyanoacetylhydrazine, a precursor to N-benzoylampicillin, has been utilized in the synthesis of various heterocyclic compounds. These synthesized derivatives have shown antibacterial and antifungal activities, indicating the potential biological applications of N-benzoylampicillin-related compounds (R. Mohareb, J. Ho, & Fatma O. Alfarouk, 2007).

Analytical Chemistry and Separation Processes

  • N-Benzoylphenylhydroxylamine acetate has been investigated for its use in precipitation from homogeneous solutions. Initial experiments demonstrated its effectiveness in separating copper from cobalt and cadmium, highlighting its potential in analytical chemistry and separation processes (P. Ellefsen, L. Gordon, R. Belcher, & W. G. Jackson, 1963).

Metabolic and Pharmacokinetic Studies

  • In metabolic and pharmacokinetic research, N-benzylphenethylamines, including N-benzoylampicillin analogs, have been studied for their effects in different biological systems, like rats, human liver microsomes, and Cunninghamella elegans. These studies provide insights into the metabolism of these compounds, important for understanding their potential therapeutic applications (A. Šuláková et al., 2021).

Carbohydrate Metabolic Enzyme Research

  • N-Benzoyl-D-phenylalanine, a compound related to N-benzoylampicillin, has been studied for its effects on carbohydrate metabolic enzymes in diabetic rats. This research contributes to understanding how such compounds can impact glucose metabolism and potentially provide therapeutic benefits in diabetes management (N. Ashokkumar & L. Pari, 2005).

properties

Product Name

N-benzoylampicillin

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-benzamido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H23N3O5S/c1-23(2)17(22(30)31)26-20(29)16(21(26)32-23)25-19(28)15(13-9-5-3-6-10-13)24-18(27)14-11-7-4-8-12-14/h3-12,15-17,21H,1-2H3,(H,24,27)(H,25,28)(H,30,31)/t15-,16-,17+,21-/m1/s1

InChI Key

CXJJYKZWBRYMST-PZTGFMGMSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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